5-Methyl-1-oxa-5-azaspiro[2.4]heptane
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Overview
Description
5-Methyl-1-oxa-5-azaspiro[24]heptane is a heterocyclic compound with the molecular formula C6H11NO It features a spirocyclic structure, which includes an oxygen and nitrogen atom within a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Methyl-1-oxa-5-azaspiro[2.4]heptane involves the treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid. This reaction leads to the cleavage of the N–O bond in the isoxazolidine ring, forming 1,3-amino alcohols. Subsequent cyclization under the reaction conditions yields bi- or tricyclic lactams or lactones while retaining the three-membered ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-oxa-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Reductive Cleavage: The compound can undergo reductive cleavage of the N–O bond in the presence of zinc and acetic acid, forming 1,3-amino alcohols.
Cyclization: The 1,3-amino alcohols formed from reductive cleavage can further cyclize to form bi- or tricyclic lactams or lactones.
Common Reagents and Conditions
Zinc in Acetic Acid: Used for reductive cleavage of the N–O bond.
Cyclization Conditions: The cyclization of 1,3-amino alcohols to lactams or lactones typically occurs under the same reaction conditions used for reductive cleavage.
Major Products
1,3-Amino Alcohols: Formed from the reductive cleavage of the N–O bond.
Lactams or Lactones: Formed from the cyclization of 1,3-amino alcohols.
Scientific Research Applications
5-Methyl-1-oxa-5-azaspiro[2.4]heptane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-Methyl-1-oxa-5-azaspiro[2.4]heptane involves the cleavage of the N–O bond in the isoxazolidine ring, leading to the formation of 1,3-amino alcohols. These amino alcohols can further cyclize to form lactams or lactones. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the isoxazolidine ring and the formation of stable products under the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-5-azaspiro[2.4]heptane: A similar compound with a spirocyclic structure but without the methyl group.
5-Phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione: Another spirocyclic compound with additional functional groups.
Uniqueness
5-Methyl-1-oxa-5-azaspiro[2The spirocyclic structure also contributes to its distinct properties compared to other similar compounds .
Biological Activity
5-Methyl-1-oxa-5-azaspiro[2.4]heptane is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of spirocyclic compounds characterized by a spiro connection between two rings. Its chemical formula is C5H9NO and it features an oxazolidine ring fused with a nitrogen-containing heterocycle.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that create the spiro structure. Various synthetic routes have been explored, optimizing conditions for yield and purity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar spiro compounds. For instance, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The most potent compounds in this series had IC50 values as low as 0.08 µM .
Compound | Cell Line | IC50 (µM) |
---|---|---|
11b | A549 | 0.18 |
11d | MDA-MB-231 | 0.08 |
11h | HeLa | 0.14 |
These findings suggest that modifications in the structure of azaspiro compounds can lead to enhanced antitumor activity.
Antibacterial Activity
In addition to antitumor properties, derivatives of azaspiro compounds have shown antibacterial activity . For example, a study reported that certain derivatives displayed effective in vivo activity against multidrug-resistant strains of bacteria, such as Streptococcus pneumoniae . This highlights the versatility of these compounds in addressing both cancer and bacterial infections.
The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that these compounds may exert their effects through:
- Inhibition of cell proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
- Antimicrobial action : The ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways is a common mechanism among antibacterial agents.
Case Studies
A notable case study involved the evaluation of a series of azaspiro compounds for their selectivity as orexin receptor antagonists, which play a role in regulating sleep and appetite. The study found that specific modifications to the azaspiro structure significantly affected receptor binding affinity and selectivity .
Properties
IUPAC Name |
6-methyl-1-oxa-6-azaspiro[2.4]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-3-2-6(4-7)5-8-6/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVHGXGLWFIBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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